Product packaging for 1H,4H,5H-thieno[2,3-g]indazole(Cat. No.:)

1H,4H,5H-thieno[2,3-g]indazole

Cat. No.: B13511375
M. Wt: 176.24 g/mol
InChI Key: DKVMJCMHPQSNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,4H,5H-thieno[2,3-g]indazole is a complex heterocyclic compound that fuses a thiophene ring with an indazole core, creating a privileged scaffold in modern medicinal chemistry. The indazole moiety—a bicyclic structure consisting of a pyrazole ring fused to a benzene ring—is a recognized pharmacophore with a broad spectrum of documented biological activities . Indazole derivatives are extensively investigated as key structural motifs in designing novel therapeutic agents for various conditions, including cardiovascular diseases, cancer, inflammation, and metabolic disorders . The strategic incorporation of a thieno ring, as seen in related thieno[2,3-e]indazole derivatives, further enhances the potential of these molecules as core structures in drug discovery, particularly in developing targeted protein degraders and enzyme inhibitors . This compound serves as a high-value synthetic intermediate for researchers in organic and medicinal chemistry. Its structure offers multiple sites for functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies . The reactivity of the indazole ring system, including its ability to undergo substitutions and additions at various positions, makes it an exceptionally versatile building block for constructing more complex, drug-like molecules . As a fused heterocycle, this compound is intended solely for use in non-clinical laboratory research. It is a tool compound for hit identification, lead optimization, and investigating novel biological mechanisms. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B13511375 1H,4H,5H-thieno[2,3-g]indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

4,5-dihydro-1H-thieno[2,3-g]indazole

InChI

InChI=1S/C9H8N2S/c1-2-8-7(3-4-12-8)9-6(1)5-10-11-9/h3-5H,1-2H2,(H,10,11)

InChI Key

DKVMJCMHPQSNGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C3=C1C=NN3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 1H,4H,5H-thieno[2,3-g]indazole Core

A retrosynthetic analysis of the this compound scaffold reveals several key disconnections that form the basis for the existing synthetic strategies. The core structure consists of a fused thiophene (B33073) and indazole ring system. The primary disconnections can be made at the C-N and C-C bonds that form the fused rings.

One common retrosynthetic approach involves disconnecting the indazole ring, leading to a substituted thiophene precursor. This strategy often starts with a pre-functionalized thiophene, onto which the indazole ring is constructed. Key intermediates in this approach would be appropriately substituted aminothiophenes or thiophene carboxaldehydes.

Alternatively, disconnection of the thiophene ring from a pre-existing indazole core is another viable strategy. This would involve the formation of the thiophene ring onto an indazole derivative. This approach might utilize an indazole with ortho-functional groups that can participate in a thiophene ring-forming reaction, such as the Gewald reaction. tandfonline.com

A third approach involves the simultaneous or sequential formation of both rings from acyclic precursors. This is often the basis for multicomponent reactions, where three or more starting materials are combined in a one-pot synthesis to rapidly assemble the complex thieno[2,3-g]indazole framework.

Established Synthetic Routes for the Thieno[2,3-g]indazole Scaffold

Several synthetic routes have been established for the synthesis of the this compound scaffold, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclization Strategies and Key Intermediates

Cyclization reactions are a cornerstone in the synthesis of the thieno[2,3-g]indazole core. These strategies often involve the intramolecular cyclization of a suitably substituted precursor to form one of the heterocyclic rings.

One prominent method is the Jacobson reaction, which facilitates the formation of the pyrazole (B372694) ring of the indazole moiety. smolecule.com This reaction typically involves the cyclization of an ortho-methylaniline derivative through a sequence of N-acetylation, nitrosation, and subsequent ring closure. smolecule.com Diazonium salt intermediates are often implicated in the mechanism of this transformation. smolecule.com

Another important cyclization strategy is the Cadogan-type reductive cyclization. smolecule.com This method utilizes nitro-substituted precursors that undergo reduction and subsequent cyclization to form the indazole ring. Triethyl phosphite (B83602) is a common reagent for this transformation, acting as both a reducing agent and a cyclization promoter, often under microwave irradiation. smolecule.com

The formation of the thiophene ring can be achieved through various cyclization strategies, including the well-known Gewald reaction. This reaction typically involves the condensation of a ketone or aldehyde with a cyanoacetate (B8463686) in the presence of elemental sulfur and a base to form a 2-aminothiophene derivative, which can then be further elaborated to the thieno[2,3-g]indazole system. tandfonline.com

Key intermediates in these cyclization strategies include:

Substituted aminothiophenes

Thiophene carboxaldehydes

Ortho-functionalized indazoles

Nitro-substituted biaryl precursors

Palladium-Catalyzed Reactions and Cross-Coupling Methodologies

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of the thieno[2,3-g]indazole scaffold. smolecule.com These methods offer high efficiency and functional group tolerance.

Direct arylation at the C3 position of the indazole ring is a common strategy, allowing for the introduction of various aryl groups using aryl halides as coupling partners. smolecule.com This approach avoids the need for pre-functionalization of the indazole ring at the C3 position.

The Suzuki-Miyaura cross-coupling reaction is another widely employed method. It involves the coupling of a halogenated thieno[2,3-g]indazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netscispace.com This reaction is highly versatile for creating carbon-carbon bonds.

Other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce nitrogen-based functional groups onto the scaffold. acs.org These reactions are crucial for building molecular diversity and accessing a wider range of derivatives.

Table 1: Examples of Palladium-Catalyzed Reactions in Thienoindazole Synthesis

Reaction TypeCatalyst/LigandReactantsProductYield (%)Reference
Direct C3-ArylationPd(OAc)₂ / PPh₃1-Methyl-1H-indazole, 4-Iodotoluene1-Methyl-3-(p-tolyl)-1H-indazole80 mdpi.com
Suzuki-Miyaura CouplingPd(OAc)₂ / RuPhos3-Bromo-1H-indazol-5-amine, Arylboronic acids3-Aryl-1H-indazol-5-amine derivativesGood to excellent researchgate.net
Buchwald-Hartwig AminationPd₂(dba)₃ / BINAP2-Bromothiophene, AnilineN-Phenylthiophen-2-amine- acs.org

Multicomponent Reactions in Thienoindazole Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation. smolecule.comtandfonline.com

One established MCR strategy involves the reaction of an indole (B1671886) derivative, a sulfur source (like elemental sulfur), and a carbonyl compound. smolecule.com These components assemble in a one-pot fashion to construct the fused thieno-indole core, which is structurally related to thienoindazoles. For instance, the reaction of acetophenones, indoles, and elemental sulfur, catalyzed by magnetic nanoparticle-supported deep eutectic solvents, can proceed at elevated temperatures to afford the desired products in good yields. smolecule.com

Another approach utilizes hydrazine (B178648) derivatives as key building blocks for the construction of the indazole ring. smolecule.comtandfonline.com A typical three-component reaction might involve an aromatic aldehyde or ketone, a hydrazine derivative, and a thiophene precursor under mild conditions. smolecule.com These reactions often exhibit broad substrate scope and functional group tolerance.

Green Chemistry Approaches and Sustainable Synthesis Methods

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds.

One significant green chemistry approach is the use of water as a solvent for palladium-catalyzed direct arylation reactions. mdpi.com This "on water" methodology can enhance reaction rates and selectivity, while reducing the reliance on volatile and often toxic organic solvents. mdpi.com For example, the C3 direct arylation of 1H-indazoles has been successfully achieved in water using a palladium acetate (B1210297) catalyst and triphenylphosphine (B44618) as a ligand. mdpi.com

The use of microwave irradiation is another green technique that can significantly reduce reaction times and improve yields in various synthetic steps, including cyclization and cross-coupling reactions. smolecule.com

Catalyst- and solvent-free methods are also being explored. For instance, certain multicomponent reactions can proceed under neat conditions, minimizing waste and simplifying purification procedures. nih.gov

Photochemical Methods for Scaffold Construction

Photochemical methods offer a unique and powerful approach to the construction of the thieno[2,3-g]indazole scaffold. These reactions utilize light to promote chemical transformations, often under mild and highly selective conditions.

One example is the UV light-induced cyclization of 3-phenyl-4-(2-heteroaryl)pyrazoles to form fused heterocyclic systems. researchgate.net This process involves a 6π-electrocyclization followed by a series of tautomerizations and hydrogen shifts. researchgate.net

Photoredox catalysis has also emerged as a versatile tool for C-C bond formation under mild conditions. core.ac.uk This technique can be employed to generate radical intermediates that can participate in cyclization or cross-coupling reactions to build the thieno[2,3-g]indazole core.

Functionalization and Derivatization Strategies of the this compound System

Strategies for modifying the thieno[2,3-g]indazole scaffold are designed to introduce a wide array of functional groups, enabling the synthesis of diverse analogues. These approaches leverage the inherent reactivity of both the indazole and thiophene moieties.

A primary challenge in the functionalization of indazole-containing systems is controlling the regioselectivity of substitutions, particularly on the nitrogen atoms of the pyrazole ring. nih.govbeilstein-journals.org Direct alkylation of the 1H-indazole core typically yields a mixture of N1 and N2-substituted products, with the ratio being highly dependent on the reaction conditions. beilstein-journals.orgbeilstein-journals.org

Recent studies on model indazole systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, have established protocols for achieving high regioselectivity. nih.govbeilstein-journals.org N1-alkylation is highly favored when using cesium carbonate (Cs₂CO₃) as the base. beilstein-journals.org Density Functional Theory (DFT) calculations suggest this selectivity arises from a chelation mechanism where the cesium cation coordinates with the N2-nitrogen and a C3-substituent's oxygen atom, directing the electrophile to the N1 position. nih.gov Conversely, the use of sodium hydride (NaH) in DMF can lead to mixtures of N1 and N2 products. beilstein-journals.org

For the thiophene portion of the fused system, the C3 position of the indazole ring is a known site for functionalization. smolecule.com Palladium-catalyzed direct arylation has been shown to occur at this position, indicating its activated nature. smolecule.com

Table 1. Regioselective N1-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate (6) using Cesium Carbonate. beilstein-journals.org
EntryAlkylating Agent (Tosylate)ProductYield (%)
1Ethyl tosylate15a>90
2Propyl tosylate15b>90
3Isopropyl tosylate15c>90
4Butyl tosylate15d>90
5Cyclopentyl tosylate15h>90
6Cyclohexyl tosylate15i>90

Both electrophilic and nucleophilic substitution reactions provide pathways to diverse thienoindazole derivatives. The nitrogen atoms within the indazole ring are susceptible to functionalization through electrophilic substitution. smolecule.com

A powerful strategy for derivatization involves the nucleophilic substitution of hydrogen (SₙH). This is particularly effective in nitro-activated systems. For instance, new fluorescent heterocyclic systems have been synthesized through the reaction of 5-nitroindazole (B105863) derivatives with various aryl acetonitriles in a basic medium, demonstrating a viable pathway for complex annulations. researchgate.net

Annulation reactions are key to constructing the fused heterocyclic system itself or expanding upon it. The Larock heteroannulation, a palladium-catalyzed process, is a prominent method for building fused indole-like structures from o-iodoanilines and alkynes. ub.edu The mechanism involves an initial oxidative addition of the aryl iodide to Pd(0), followed by alkyne coordination and insertion, subsequent intramolecular displacement of the halide by the nitrogen nucleophile to form a palladacycle, and a final reductive elimination to yield the heterocyclic product and regenerate the Pd(0) catalyst. ub.edu Similar principles can be applied to the synthesis of thieno-fused indazoles. Intramolecular cyclization of pre-functionalized precursors is another common annulation strategy. acs.org

Metal-catalyzed cross-coupling reactions are indispensable tools for synthesizing advanced analogues of the thieno[2,3-g]indazole system by forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling is frequently employed for the (het)arylation of the indazole core, particularly at the C3-position. researchgate.net A general and high-yielding method involves the reaction of a 3-iodo-N-Boc-indazole with a variety of aryl- and heteroarylboronic acids. nih.gov These reactions typically use a palladium catalyst such as Pd(PPh₃)₄ and an aqueous base, often under microwave irradiation to accelerate the reaction. nih.gov The reaction is compatible with both electron-donating and electron-withdrawing groups on the boronic acid. nih.gov

Table 2. Suzuki Cross-Coupling/N-Deprotection of 3-Iodo-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole. nih.gov
EntryBoronic AcidProductYield (%)
14-Methoxyphenylboronic acid6a89
2Thiophene-2-boronic acid6b99
34-(Trifluoromethyl)phenylboronic acid6c91
44-Methylphenylboronic acid6d92
54-Chlorophenylboronic acid6e99
63-Fluorophenylboronic acid6f82

Direct C-H arylation has emerged as a more atom-economical alternative. The C3-position of the 1H-indazole ring can be directly arylated with aryl iodides using a palladium catalyst. smolecule.commdpi.com Notably, this transformation can be performed efficiently using water as a green solvent with a catalytic system of Pd(OAc)₂ and PPh₃, and Ag₂CO₃ as the base. mdpi.com Late-stage functionalization of the indazole core can also be accomplished via other coupling reactions, including the Sonogashira reaction. nih.gov

While literature specifically detailing the stereoselective synthesis of chiral this compound derivatives is limited, established methodologies for other heterocyclic systems offer viable strategies. A promising approach involves the introduction of a chiral center via the stereoselective synthesis of an amine.

This can be envisioned through a multi-step sequence. First, a ketone precursor would be installed on the thieno[2,3-g]indazole scaffold. This ketone could then be reacted with a chiral auxiliary, such as (R)-2-methylpropane-2-sulfinamide, in the presence of a Lewis acid like titanium(IV) ethoxide to form a chiral sulfinyl ketimine intermediate. acs.org The subsequent diastereoselective reduction of this intermediate, for example using Schwartz's reagent (zirconocene hydride, Cp₂ZrHCl), would furnish the desired chiral amine. acs.org This method is known to be tolerant of various functional groups and heterocyclic cores, making it a potentially powerful tool for accessing chiral thienoindazole derivatives to explore stereochemistry-dependent biological activity. acs.org

Reaction Optimization and Scale-Up Considerations in Academic Synthesis

Translating a synthetic route from a small, exploratory scale to a larger, preparative scale introduces practical challenges that require careful optimization. Key considerations include reagent cost, operational safety, reaction efficiency, and product isolation.

One critical aspect is the physical properties of the final product. For example, in the synthesis of a volatile 2-cyanothiazole (B74202) building block, significant product loss was observed during the final workup step of solvent evaporation under vacuum. acs.org The issue was systematically identified by performing an HPLC assay after each step of the workup, revealing that the loss was not due to reaction inefficiency but to the product's volatility. acs.org This underscores the importance of characterizing product properties early in process development.

Optimization of reaction conditions is also paramount. For metal-catalyzed reactions, minimizing the catalyst loading is crucial for reducing costs. In direct arylation of 2H-indazoles, catalyst loading has been successfully reduced to as low as 0.1-0.5 mol% of Pd(OAc)₂ while maintaining high yields. researchgate.net The choice of reagents also impacts scalability. The use of inexpensive bases like potassium acetate (KOAc) and green solvents like water in direct arylation protocols are examples of modifications that make a synthesis more economically and environmentally viable for larger scales. researchgate.netmdpi.com

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula and Isomer Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of novel compounds like "1H,4H,5H-thieno[2,3-g]indazole". This technique provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of the precise elemental composition and, consequently, the molecular formula. For instance, in the study of related thieno[2,3-d]pyrimidine (B153573) derivatives, HRMS was crucial in confirming the expected molecular formulas by matching the experimentally observed mass with the calculated mass to within a few parts per million (ppm). This level of precision is essential for distinguishing between isomers and confirming the successful synthesis of the target molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of "this compound" in solution. A suite of 1D and 2D NMR experiments is employed to map out the complete atomic connectivity and spatial relationships within the molecule.

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities, and integration values offer clues to the molecular structure.

Two-dimensional NMR techniques are then used to assemble the complete structural puzzle.

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the different fragments of the molecule and confirming the connectivity of the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule in solution.

For example, in the characterization of similar fused heterocyclic systems, the unequivocal assignment of all proton and carbon signals was achieved through the combined use of these techniques. The observation of key HMBC correlations can definitively establish the fusion pattern of the thiophene (B33073) and indazole rings.

NMR Technique Purpose in the Analysis of this compound
¹H NMRProvides information on the chemical environment and number of different types of protons.
¹³C NMRReveals the number and electronic environment of carbon atoms in the molecule.
COSYEstablishes correlations between protons that are coupled to each other, typically on adjacent atoms.
HSQCCorrelates each proton with the carbon atom to which it is directly attached.
HMBCShows correlations between protons and carbons that are separated by two or three bonds, crucial for assigning quaternary carbons and linking molecular fragments.
NOESYIdentifies protons that are close to each other in space, aiding in stereochemical and conformational analysis.

Solid-State NMR for Polymorph Characterization and Tautomerism Studies

While solution-state NMR provides information about the molecule's structure in a specific solvent, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can also be used to investigate the presence of different tautomers in the solid state, which might not be observable in solution due to rapid exchange.

Single-Crystal X-Ray Diffraction for Absolute Structure Determination and Conformation

The gold standard for unambiguous structure determination is single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like "this compound," X-ray crystallography would definitively confirm the planar or near-planar nature of the fused ring system and the specific tautomeric form present in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For "this compound," FT-IR spectroscopy would be expected to show characteristic absorption bands for N-H and C-H stretching vibrations, as well as vibrations associated with the C=C and C=N bonds within the aromatic rings. The C-S bond of the thiophene ring would also have a characteristic vibrational frequency. These spectra serve as a valuable fingerprint for the compound and can be used to confirm the presence of key functional groups.

Spectroscopic Data Interpretation for this compound
FT-IR (cm⁻¹)
~3400-3200N-H stretching vibrations from the indazole and/or thiophene moieties.
~3100-3000Aromatic and aliphatic C-H stretching vibrations.
~1620-1450C=C and C=N stretching vibrations within the fused ring system.
~700-600C-S stretching vibration of the thiophene ring.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives exist)

While the parent "this compound" is achiral, the introduction of stereocenters in its derivatives would necessitate the use of chiroptical techniques to determine their absolute stereochemistry. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. By comparing the experimental ECD or VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of a chiral derivative can be unambiguously assigned.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic characteristics of heterocyclic systems. These methods allow for a detailed understanding of molecular orbitals, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for studying the physicochemical properties of indazole derivatives and related fused heterocyclic systems. nih.gov Calculations are typically performed using functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netdergipark.org.trnih.gov These studies provide optimized molecular geometries, charge distributions, and electronic properties. The molecular electrostatic potential (MESP) maps derived from DFT calculations are particularly useful for identifying the most active sites for electrophilic and nucleophilic attacks, revealing the regions of positive and negative electrostatic potential on the molecular surface. researchgate.netmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comwikipedia.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netnih.gov These descriptors, derived from Koopmans' theorem, include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). mdpi.com

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2). dergipark.org.trresearchgate.net

Chemical Hardness (η): Resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2). dergipark.org.trresearchgate.net

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons (S = 1 / 2η). researchgate.netmdpi.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η). mdpi.commdpi.com

ParameterSymbolCalculated Value (eV)
HOMO EnergyEHOMO-6.25
LUMO EnergyELUMO-1.80
HOMO-LUMO GapΔE4.45
Ionization PotentialI6.25
Electron AffinityA1.80
Chemical Potentialμ-4.025
Chemical Hardnessη2.225
Global SoftnessS0.225
Electrophilicity Indexω3.64

Note: The values in this table are representative examples for a thieno-indazole derivative, calculated at the B3LYP/6-31G(d) level of theory, and serve for illustrative purposes.

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netscielo.org.za Theoretical calculations provide a sound basis for assigning experimental spectra, especially for complex molecules where signals may overlap. nih.gov The computed chemical shifts are often compared with experimental data to confirm the proposed structure. scielo.org.za

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. scielo.org.zaresearchgate.net It provides information about the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions, such as π → π* or n → π*. researchgate.net The analysis of the molecular orbitals involved in these transitions helps to understand the photophysical properties of the molecule.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13550.25HOMO → LUMO (95%)
S0 → S23100.18HOMO-1 → LUMO (88%)
S0 → S32850.32HOMO → LUMO+1 (92%)

Note: This table presents hypothetical TD-DFT results for illustrative purposes.

Organic molecules with extended π-conjugation, such as thienoindazoles, are candidates for non-linear optical (NLO) materials, which have applications in optoelectronics and photonics. nih.govresearchgate.net Computational chemistry can predict the NLO response of a molecule by calculating key parameters:

Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution.

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field. ajchem-a.com

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. ajchem-a.commedmedchem.com

These parameters are highly sensitive to molecular structure, particularly the presence of electron-donating and electron-accepting groups linked by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov DFT calculations are routinely used to estimate these properties and screen potential NLO candidates before synthesis. dergipark.org.trmedmedchem.com

ParameterCalculated Value
Dipole Moment (μ)3.50 Debye
Mean Polarizability (α)2.8 x 10-23 esu
Total First Hyperpolarizability (βtot)15.2 x 10-30 esu

Note: The values in this table are representative for a donor-acceptor substituted thieno-indazole system, illustrating potential NLO properties.

Molecular Dynamics Simulations for Conformational Analysis and Tautomerism

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations are used to explore the conformational landscape of flexible molecules, identifying stable conformers and the energy barriers between them. sapub.orgnih.gov For a molecule like 1H,4H,5H-thieno[2,3-g]indazole, this could involve analyzing the puckering of the non-aromatic rings.

Furthermore, MD simulations can be applied to study tautomerism, which is common in nitrogen-containing heterocycles like indazoles. researchgate.net Theoretical studies can determine the relative stability of different tautomers (e.g., 1H vs. 2H tautomers in the indazole moiety) and the energetic pathways for their interconversion, which is crucial as different tautomers can exhibit distinct chemical and biological properties. sapub.orgnih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

For thieno[2,3-g]indazoles, computational studies can be used to investigate their synthesis, such as intramolecular cyclization reactions. researchgate.net For example, theoretical calculations can clarify the mechanism of photocyclization reactions used to form such fused systems by identifying intermediates and transition states involved in processes like 6π-electrocyclization and subsequent hydrogen shifts. researchgate.net These studies help in optimizing reaction conditions and understanding the chemo- and regioselectivity of the observed products. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development for Molecular Descriptors

As of the latest available research, specific Quantitative Structure-Activity Relationship (QSAR) models focusing exclusively on this compound and its derivatives have not been extensively reported in peer-reviewed scientific literature. Consequently, detailed research findings and data tables for QSAR model development directly related to this compound are not available.

The development of a QSAR model is a critical step in computational drug design, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This process involves the calculation of various molecular descriptors that quantify different aspects of the molecule's physicochemical properties. These descriptors are then correlated with experimental activity data to build a predictive model.

While QSAR studies have been conducted on related heterocyclic scaffolds, the unique structural arrangement of the thieno[2,3-g]indazole core necessitates specific research to understand its structure-activity relationships. Future computational studies on this compound would likely involve the generation of a dataset of this compound analogs, experimental determination of their biological activity against a specific target, and subsequent development of a QSAR model. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced potency and optimized pharmacokinetic profiles.

Researchers would typically explore a range of molecular descriptors, including but not limited to:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and dipole moment, which provide insights into the molecule's reactivity and interaction with biological targets.

Topological Descriptors: Including connectivity indices and shape descriptors, which characterize the size, shape, and branching of the molecule.

Thermodynamic Descriptors: Such as heat of formation and solvation energy, which can be important for understanding the compound's stability and interaction with its environment.

The development and validation of a robust QSAR model for this compound would represent a significant advancement in the exploration of its therapeutic potential.

Reactivity, Stability, and Reaction Mechanism Investigations

Chemical Reactivity Profiles of the Fused Thieno[2,3-g]indazole Core

There is a lack of specific studies detailing the chemical reactivity of the 1H,4H,5H-thieno[2,3-g]indazole core. In analogous heterocyclic systems, reactivity is often centered around the nitrogen atoms of the indazole moiety and the sulfur atom of the thiophene (B33073) ring. For instance, studies on simple indazoles show they can undergo reactions with electrophiles like formaldehyde, leading to the formation of N-substituted derivatives. nih.gov The specific influence of the fused thiophene ring on the electron distribution and, consequently, the reactivity of the indazole portion of this compound remains uninvestigated. Similarly, the reactivity of the thiophene ring within this fused system, which in other contexts is known to undergo electrophilic substitution, has not been documented.

Stability under Varied Chemical and Environmental Conditions (e.g., thermal, photochemical, pH)

There is no specific information regarding the stability of this compound under different chemical and environmental conditions. For related N-heterocyclic compounds, stability can be influenced by factors such as pH, temperature, and exposure to light. For example, some (1H-indazol-1-yl)methanol derivatives have been observed to undergo partial decomposition when crystallized in boiling water. nih.gov The inherent stability of the fused thieno[2,3-g]indazole ring system, and its susceptibility to degradation under thermal, photochemical, or varying pH conditions, has not been experimentally determined.

Kinetics and Thermodynamics of Reactions Involving this compound

A search of the scientific literature did not yield any studies on the kinetics or thermodynamics of reactions involving this compound. Such studies are crucial for understanding reaction rates, equilibrium positions, and the feasibility of chemical transformations. The lack of this fundamental data further underscores the nascent stage of research into this particular heterocyclic compound.

Mechanistic Aspects of Biological Interactions and Molecular Recognition

Molecular Target Identification and Validation Strategies

The primary molecular targets identified for derivatives of the 1H,4H,5H-thieno[2,3-g]indazole scaffold are the cannabinoid receptors, specifically the CB1 and CB2 receptors. nih.gov This identification has been largely achieved through competitive binding assays. For instance, a series of 4,5-dihydro-1H-thieno[2,3-g]indazole derivatives have been evaluated for their affinity to CB1 and CB2 receptors using radioligand displacement assays with (³H)-CP 55,940. nih.gov These studies, conducted on mouse cerebellum membranes (for CB1) and spleen homogenates (for CB2), have revealed a potent and mixed CB1/CB2 binding profile for most compounds, with a general preference for the CB1 receptor. nih.gov

One notable derivative, NESS038C6, has been identified as a selective CB1 receptor antagonist. nih.gov Its antagonistic properties were confirmed through both in vitro organ assays and in vivo assessments of rat intestinal motility. nih.gov Further research on this compound has involved proposals for analyzing molecular alterations, including gene expression, to better understand its mechanism of action. unica.it

Affinity-Based Proteomics and Chemoproteomics Approaches

While the molecular targets for this compound derivatives have been identified through pharmacological assays, the scientific literature reviewed does not provide specific examples of the application of affinity-based proteomics or chemoproteomics for the global identification of their protein targets.

Gene Expression Profiling and Pathway Analysis in Model Systems

Studies have been proposed to investigate the effects of chronic treatment with this compound derivatives, such as the CB1 antagonist NESS038C6, on gene expression in both central and peripheral tissues. unica.it The aim of such studies is to elucidate the molecular mechanisms underlying the compound's effects on energy metabolism and feeding behavior. unica.it However, detailed results from comprehensive gene expression profiling or pathway analysis for this class of compounds are not extensively detailed in the currently available literature.

Enzyme Inhibition and Activation Mechanisms (e.g., Kinases, other enzymes)

Patent literature indicates that thieno[2,3-g]indazole derivatives have been investigated as inhibitors of protein kinase activity. google.com This suggests a potential mechanism of action involving the modulation of cellular signaling pathways regulated by these enzymes. However, specific details regarding the types of kinases inhibited and the extent of inhibition by the parent compound this compound are not provided.

The most well-documented functional modulation by derivatives of this scaffold is the antagonism of cannabinoid receptors, which are G-protein coupled receptors rather than enzymes. nih.gov This antagonism is a key mechanistic aspect of their biological activity.

Kinetic Characterization of Enzyme Modulation

There is a lack of specific data in the reviewed scientific literature concerning the kinetic characterization of enzyme modulation by this compound or its derivatives.

Receptor Binding and Ligand-Receptor Complex Formation

The interaction of 4,5-dihydro-1H-thieno[2,3-g]indazole derivatives with cannabinoid receptors has been a primary focus of research. nih.gov Binding assays have demonstrated that these compounds can exhibit high affinity for both CB1 and CB2 receptors. nih.gov The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

Several derivatives have shown a mixed CB1/CB2 binding profile, often with a higher affinity for the CB1 receptor. nih.gov For example, the derivative designated as VIIIAeX (NESS038C6) has been shown to be highly selective for the CB1 receptor. nih.gov The binding affinity data for a selection of 4,5-dihydro-1H-thieno[2,3-g]indazole derivatives are presented in the table below.

CompoundCB1 Ki (nM)CB2 Ki (nM)
VIIIAaX2.514.8
VIIIAcX1.520.3
VIIIAeX (NESS038C6)2.4312
VIIIAfX2.321.7

The formation of the ligand-receptor complex leads to the functional antagonism of the receptor, as demonstrated by the ability of NESS038C6 to counteract the effects of cannabinoid receptor agonists in functional assays. nih.gov

Binding Affinity Determination (e.g., SPR, ITC)

Information regarding the binding affinity of this compound to specific biological targets, as determined by techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), is not available in the current body of scientific literature. These studies are crucial for quantifying the strength of interaction between a compound and its molecular target, and such data is not yet published for this specific thienoindazole derivative.

Structural Biology of Compound-Target Interactions (e.g., Co-crystallography, Cryo-EM, Molecular Docking)

There are no publicly accessible studies detailing the structural basis of this compound's interaction with any biological target. Techniques like X-ray co-crystallography, cryo-electron microscopy (Cryo-EM), or computational molecular docking are essential for visualizing and understanding how a compound binds to its target protein at the atomic level. The absence of such data means the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces that may govern its biological activity, remain uncharacterized.

Cellular Pathway Modulation and Signaling Cascade Perturbations (in vitro studies)

While broad statements exist, detailed in vitro studies elucidating the specific cellular pathways and signaling cascades modulated by this compound are not extensively documented. Understanding how this compound perturbs cellular signaling is key to defining its mechanism of action.

There is a general indication that this compound may be involved in the induction of apoptosis and mechanisms of cell cycle arrest in cancer cell lines. smolecule.com However, specific studies detailing the molecular mechanisms, such as the activation of caspases, regulation of Bcl-2 family proteins, or the specific checkpoints in the cell cycle that are affected, have not been published. Without this detailed information, a thorough understanding of its pro-apoptotic and cell cycle inhibitory effects is not possible.

Currently, there is no available research data on the effects of this compound on autophagy or other cellular stress response pathways. Whether this compound can induce or inhibit autophagy, or how it might interact with pathways such as the unfolded protein response or oxidative stress responses, remains an open area for investigation.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into Biological Interactions

Comprehensive Structure-Activity Relationship (SAR) studies for the this compound scaffold have not been published. SAR studies involve synthesizing and testing a series of related compounds to determine which chemical features are critical for biological activity. Such studies are fundamental for medicinal chemistry efforts to optimize a compound's potency and selectivity, but this information is not yet available for this specific molecule.

Advanced Applications in Chemical Sciences and Beyond Excluding Clinical

Utilization as Synthetic Intermediates for Complex Molecule Synthesis

The structural framework of 1H,4H,5H-thieno[2,3-g]indazole, which integrates an electron-rich thiophene (B33073) ring with the versatile indazole system, offers multiple reactive sites for functionalization. This makes it a valuable intermediate in the construction of more complex molecular architectures. Synthetic chemists can exploit the nitrogen atoms of the pyrazole (B372694) ring and various positions on the thiophene and benzene (B151609) rings to introduce a wide array of substituents, thereby tailoring the steric and electronic properties of the resulting molecules.

While extensive research on the specific synthetic utility of the this compound core is still emerging, the broader class of thieno-fused heterocycles serves as a crucial precedent. For instance, related isomers such as thieno[2,3-b]indoles are synthesized from readily available precursors and can be further elaborated into more complex structures. researchgate.netnih.gov Methodologies applied to these related systems, including condensation reactions, cross-coupling reactions, and cyclization strategies, are anticipated to be adaptable to the this compound scaffold for the generation of novel and intricate organic molecules. The synthesis of derivatives like 4,5-dihydro-1H-thieno[2,3-g]indazole-3-carboxylic acid further underscores the potential for this core structure to be functionalized and utilized in the synthesis of larger, more complex compounds.

Application in Materials Science

The inherent electronic properties of the thieno[2,3-g]indazole core, characterized by its fused aromatic system, make it a promising candidate for various applications in materials science.

Organic Semiconductors and Optoelectronic Devices

The development of novel organic semiconductors is a cornerstone of modern electronics. The planar and π-conjugated nature of thieno-fused aromatic compounds is a key feature for facilitating charge transport. Research on related thieno-fused systems has demonstrated their potential in organic field-effect transistors (OFETs). For example, derivatives of benzo[b]thieno[2,3-d]thiophene and thieno[2,3-b]thiophene (B1266192) have been synthesized and incorporated into OFETs, exhibiting promising hole mobility and on/off ratios. nih.govresearchgate.net The electronic characteristics of these materials can be fine-tuned by introducing various functional groups, which influences their molecular packing and, consequently, their charge transport properties. rsc.org Given these precedents, it is highly probable that appropriately functionalized this compound derivatives could also exhibit favorable semiconductor properties for applications in organic electronics.

Fluorescent Probes and Molecular Sensors for Chemical and Biological Analytes

The rigid, planar structure of many fused heterocyclic systems often imparts them with interesting photophysical properties, including fluorescence. This makes them attractive candidates for the development of fluorescent probes and molecular sensors. While specific studies on this compound as a fluorescent probe are not yet widely reported, the broader class of thieno-fused heterocycles has shown significant promise in this area. For instance, certain benzothiazole-based chemosensors have been developed for the detection and bioimaging of specific analytes. nih.govsemanticscholar.org The sensitivity and selectivity of these probes can be modulated by attaching specific recognition moieties to the core fluorophore. The thieno[2,3-g]indazole scaffold, with its potential for functionalization, could be similarly adapted to create novel sensors for a variety of chemical and biological targets.

Components in Polymer Chemistry and Functional Materials

The incorporation of rigid, π-conjugated heterocyclic units into polymer backbones is a well-established strategy for creating functional materials with tailored electronic and optical properties. Thieno-fused monomers can be polymerized to yield materials for applications in organic solar cells and other optoelectronic devices. For example, copolymers based on fluorinated thieno[2′,3′:4,5]benzo[1,2-d] unibo.itresearchgate.netnih.govtriazole have been synthesized and utilized as donor materials in polymer solar cells, demonstrating the impact of the heterocyclic unit on the photovoltaic performance. nih.gov The bifunctional nature of this compound derivatives could allow for their integration into polymer chains, potentially leading to new materials with unique properties for a range of applications in materials science.

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the indazole moiety and the sulfur atom of the thiophene ring in this compound present potential coordination sites for metal ions. This suggests a role for this compound and its derivatives as ligands in coordination chemistry and catalysis.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by modifying the organic linker. While there are no specific reports on the use of this compound as a linker in MOFs, related heterocyclic systems have been successfully employed. For example, thiazole- and thiadiazole-based ligands have been used to construct MOFs with interesting luminescent properties for sensing applications. nih.gov The ability to functionalize the thieno[2,3-g]indazole core with coordinating groups, such as carboxylates, could enable its use as a linker for the synthesis of novel MOFs with unique topologies and functionalities. The development of such materials could lead to applications in gas storage, separation, and catalysis.

Homogeneous and Heterogeneous Catalysis involving Thienoindazole Ligands

An extensive search for studies in which this compound or its derivatives are utilized as ligands in either homogeneous or heterogeneous catalysis did not yield any specific findings. The scientific literature does not currently contain reports on the synthesis of metal complexes with this particular thienoindazole isomer for catalytic applications, nor are there any mechanistic studies or data on its performance in catalytic transformations.

Development of Agrochemicals and Crop Protection Agents (mechanistic studies, not efficacy)

Similarly, there is a lack of available research on the development of agrochemicals or crop protection agents derived from this compound. No mechanistic studies detailing its mode of action on pests, weeds, or plant pathogens have been published in the accessible scientific domain. Therefore, no data on its potential as a lead compound in crop protection or its mechanism of action at a molecular level can be provided.

While the broader class of fused heterocyclic compounds, including various indazole and thiophene derivatives, are subjects of ongoing research in diverse fields of chemistry, the specific compound This compound has not been documented in the context of the advanced applications specified. Consequently, the generation of a detailed, data-inclusive article on its role in catalysis and agrochemical development is not possible at this time.

Future Research Directions and Unexplored Avenues

The unique structural framework of 1H,4H,5H-thieno[2,3-g]indazole, which combines the pharmacologically significant indazole nucleus with a thiophene (B33073) ring, presents a fertile ground for future scientific exploration. While research on this specific heterocyclic system is still nascent, the trajectory of related compounds in medicinal chemistry and materials science points toward several promising avenues for investigation. The following sections outline key areas where future research efforts could yield significant advancements.

Q & A

Q. What are the established synthetic methodologies for 1H,4H,5H-thieno[2,3-g]indazole?

The synthesis often involves condensation reactions or cyclization strategies. For example, Schiff base formation via refluxing indazole derivatives with carbonyl precursors in ethanol/acetic acid mixtures yields fused indazole systems. Structural confirmation relies on NMR (δ 13.08 for indazole NH protons) and IR (C=N absorption at ~1647 cm⁻¹) . Multi-step routes may incorporate thiophene or triazole precursors, as seen in analogous indazole-thiophene hybrids .

Q. Which spectroscopic techniques are critical for characterizing thienoindazole derivatives?

Key methods include:

  • 1H/13C NMR : To identify aromatic protons (δ 6.6–8.0 ppm), NH groups (δ ~13 ppm), and carbonyl carbons (δ ~162 ppm) .
  • IR Spectroscopy : Detects functional groups like C=N (1647 cm⁻¹) and NH stretches .
  • X-ray Crystallography : Resolves spatial arrangements, as demonstrated for silver-indazole complexes .

Q. What are the primary pharmacological activities associated with thienoindazole scaffolds?

Indazole derivatives exhibit anti-cancer, anti-inflammatory, and receptor-modulating properties. Fused systems (e.g., thienoindazoles) enhance bioactivity by improving π-stacking and binding affinity, as seen in 5-HT2C receptor agonists .

Advanced Research Questions

Q. How can regioselective functionalization of thienoindazole derivatives be achieved?

Metal-free visible light activation using 4CzIPN as a photocatalyst enables arylation at specific positions (e.g., C3 of 2H-indazole) under mild conditions. This method avoids transition metals and achieves >80% yields in some cases .

Q. What computational approaches validate the electronic structure of thienoindazole-metal complexes?

Density Functional Theory (DFT) studies optimize geometries and predict vibrational frequencies, aligning with experimental IR/NMR data. For silver complexes, DFT confirms charge transfer from indazole’s N-atoms to the metal center .

Q. How do pH variations affect the structural dynamics of indazole-containing compounds?

NMR studies reveal protonation at the indazole α-nitrogen under acidic conditions (pH 2), while deprotonation occurs at higher pH. This alters solubility and binding interactions, critical for metabolic modulators in cancer therapy .

Q. What strategies resolve contradictions in reported biological activities of thienoindazole derivatives?

  • Dose-response assays : Confirm activity thresholds (e.g., IC50 values for anti-cancer effects).
  • Receptor profiling : Use radioligand binding assays to differentiate off-target effects (e.g., 5-HT2C vs. β-adrenergic receptor binding) .
  • Metabolic stability tests : Human liver microsomes (HLM) identify degradation pathways that may explain variability in vivo .

Methodological Recommendations

  • Synthetic Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted binding scores for 5-HT2C or cancer targets .
  • Toxicology Profiling : Apply in vitro assays (e.g., HEK293 cell viability) to assess hepatotoxicity risks of fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.